Superior Boronic Acid Synthesis Yield from 4-Bromo-3,5-dimethylisoxazole
4-Bromo-3,5-dimethylisoxazole can be converted to 3,5-dimethyl-4-isoxazoleboronic acid with a high yield of 91.5% via lithiation with sec-butyllithium and subsequent quenching with trimethylborate . This yield is substantially higher than the 39% yield reported for the analogous stannylation of 4-iodo-3,5-dimethylisoxazole under similar conditions . The higher yield directly translates to greater atom economy and reduced waste in the production of this key Suzuki-Miyaura coupling partner.
| Evidence Dimension | Synthetic Yield to Boronic Acid/Stannane Derivative |
|---|---|
| Target Compound Data | 91.5% yield (boronic acid) |
| Comparator Or Baseline | 4-iodo-3,5-dimethylisoxazole: 39% yield (stannane) |
| Quantified Difference | 2.3-fold higher yield |
| Conditions | Lithiation with sec-butyllithium at -78°C in THF, followed by electrophilic trapping |
Why This Matters
Higher yield in a critical derivatization step reduces cost per batch and improves process efficiency for downstream applications.
